XL-844

CHK2 inhibition Ki comparison dual checkpoint kinase

XL-844 (EXEL-9844; CAS 631864-00-1) is a synthetic small-molecule ATP-competitive inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2) originally developed by Exelixis, Inc. The compound exhibits Ki values of 2.2 nM against Chk1 and 0.07 nM against Chk2, making it one of the most potent dual Chk1/Chk2 inhibitors reported.

Molecular Formula
Molecular Weight
Cat. No. B1574717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL-844
SynonymsXL844;  XL 844;  XL-844.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

XL-844 for Procurement: Potent Dual CHK1/CHK2 Checkpoint Kinase Inhibitor for DNA Damage Response Research


XL-844 (EXEL-9844; CAS 631864-00-1) is a synthetic small-molecule ATP-competitive inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2) originally developed by Exelixis, Inc. [1]. The compound exhibits Ki values of 2.2 nM against Chk1 and 0.07 nM against Chk2, making it one of the most potent dual Chk1/Chk2 inhibitors reported . XL-844 is orally bioavailable and was the first selective Chk inhibitor in its generation to enter Phase I clinical trials (September 2005) [2][3]. Its molecular formula is C14H17N5O2 (MW 287.32), and it additionally inhibits VEGFR2 and VEGFR3 at low nanomolar concentrations [4]. The compound is supplied for laboratory research use with typical purity >98% (HPLC) .

Dual Chk1/Chk2 checkpoint kinase inhibitor for DNA damage response studies
Oral bioavailability supports in vivo checkpoint abrogation models
Defined kinase selectivity profile (limited off-target angiogenic hits) aids mechanistic attribution

Why XL-844 Cannot Be Replaced by Other CHK1 Inhibitors in DNA Damage Response Studies


The CHK1/CHK2 inhibitor landscape is functionally heterogeneous: compounds differ profoundly in their Chk2/Chk1 potency ratios, oral bioavailability, off-target kinase profiles, and in vivo chemopotentiation characteristics [1]. XL-844's uniquely extreme Chk2 affinity (Ki = 0.07 nM, approximately 31-fold more potent on Chk2 than Chk1) contrasts sharply with Chk1-selective agents such as PF-477736 (Chk2/Chk1 ratio ~96:1 favoring Chk1) or SCH900776 (~500-fold Chk1-selective) [2][3]. This pharmacological fingerprint directly determines which DNA repair sub-pathways are inhibited, whether radiosensitization is predominantly Chk2-driven, and which chemotherapeutic combinations yield supra-additive efficacy without concomitant toxicity [4]. Furthermore, AZD7762—the closest comparator in dual-target scope—lacks oral bioavailability and requires intravenous administration, fundamentally altering its utility in preclinical models and translational workflows [5]. Generic interchange without accounting for these quantifiable differences risks experimental irreproducibility and misinterpretation of checkpoint abrogation mechanisms.

Chk2/Chk1 potency ratio differs sharply
XL-844 uniquely favors Chk2 inhibition; Chk1-selective agents (PF-477736, SCH900776) shift DNA repair pathway modulation, potentially altering radiosensitization and chemopotentiation outcomes.
Off-target kinase profiles are not interchangeable
XL-844 hits only 4 angiogenic kinases; broader-spectrum Chk1 inhibitors may introduce confounding off-target activities that complicate mechanistic interpretation.
Oral vs. intravenous route limits protocol transfer
AZD7762 requires intravenous administration; substituting an oral inhibitor for an i.v.-only compound alters pharmacokinetic dynamics and may affect stress-related endpoints in chronic models.

Quantitative Evidence Differentiating XL-844 from Closest CHK1/CHK2 Inhibitor Analogs


Chk2 Affinity: XL-844 Exhibits ~670-Fold Stronger Chk2 Binding Than PF-477736 and ~137-Fold Stronger Than SCH900776

XL-844 demonstrates a Ki of 0.07 nM against Chk2, representing the highest Chk2 affinity among clinically evaluated CHK1/CHK2 inhibitors . In contrast, PF-477736 shows a Chk2 Ki of 47 nM (~670-fold weaker) , SCH900776 exhibits a Chk2 IC50 of 1,500 nM (~21,000-fold weaker when compared as IC50) [1], and AZD7762 has a Chk2 IC50 of approximately 9.6 nM (~137-fold weaker if Ki-to-IC50 comparison is approximated) [2]. XL-844's Chk2/Chk1 potency ratio (Ki 0.07 nM / 2.2 nM = 0.032) uniquely favors Chk2, whereas PF-477736 (Ki 47 nM / 0.49 nM = 96) and SCH900776 (IC50 1,500 nM / 3 nM = 500) are strongly Chk1-selective [3].

Chk2 Affinity
Head-to-head
XL-844 Ki 0.07 nM vs. PF-477736 Ki 47 nM (~670× weaker), SCH900776 IC50 1,500 nM
Supports Chk2-dependent radiosensitization research
Cell-free kinase assays; Ki/IC50 from standardized panels
CHK2 inhibition Ki comparison dual checkpoint kinase DNA repair mitotic catastrophe

Kinome Selectivity: XL-844 Hits Only 4 Off-Target Kinases (IC50 <20 nM) Among 86 Tested

In a selectivity screen against 86 additional kinases, XL-844 inhibited only four kinases to a significant degree (IC50 < 20 nM): Flt3, Flt4 (VEGFR3), KDR (VEGFR2), and PDGF receptor [1]. This restricted polypharmacology contrasts with PF-477736, which inhibits at least 7 additional kinases (VEGFR2, Fms, Yes, Aurora-A, FGFR3, Flt3, Ret) with IC50 values between 8–39 nM and less than 100-fold selectivity over Chk1 . XL-844's selectivity profile—where off-target hits are limited to angiogenic kinases (VEGFR2/3, PDGFR)—may offer a unique dual mechanism combining checkpoint abrogation with anti-angiogenic activity, a feature not shared by Chk1-selective agents like LY2603618 or SCH900776 [2].

Kinase Selectivity Panel
Cross-study comparable
4 off-target hits (Flt3, Flt4, KDR, PDGFR) out of 86 kinases tested; IC50
Aids clean mechanistic attribution in checkpoint abrogation studies
Off-target profile limited to angiogenic kinases
In Vivo Combination TGI
Cross-study comparable
Gemcitabine alone TGI 70%; +XL-844 100 mg/kg TGI 91%; +300 mg/kg TGI >100%
Supports combination model-response interpretation
PANC-1 xenograft; no enhanced hematological toxicity reported
Radiosensitization EF
Class-level inference
Enhancement factor 1.42 at 0.5 survival fraction in HT-29 cells
Supports Chk2-dependent radiosensitization endpoint context
Chk2 phosphorylation abrogation and mitotic catastrophe observed
Route of Administration
Head-to-head
Oral p.o. (XL-844) vs. intravenous only (AZD7762)
Enables chronic oral dosing protocols in rodent models
Oral dosing demonstrated in xenograft efficacy studies
Phase I Clinical Dataset
Cross-study comparable
First selective Chk inhibitor in Phase I (2005); combo with gemcitabine: 10/27 SD >3 mo, 1 PR
Reported human tolerability endpoint context
Program discontinued; DLTs: thrombocytopenia, lipase elevation
kinase selectivity off-target profiling Flt3 KDR VEGFR specificity panel

In Vivo Tumor Growth Inhibition: XL-844 + Gemcitabine Achieves TGI >100% vs 70% for Gemcitabine Alone in PANC-1 Xenograft

In a PANC-1 ectopic xenograft model, gemcitabine monotherapy (400 mg/kg every 4th day, four cycles) produced a tumor growth inhibition (TGI) of 70% versus vehicle controls [1]. The addition of oral XL-844 at 100 mg/kg (dosed 8 and 24 hours post-gemcitabine) increased TGI to 91%, while 300 mg/kg XL-844 yielded a TGI exceeding 100%, indicating supra-additive efficacy [1]. Critically, XL-844 alone had no effect on tumor growth at either dose, confirming its role as a pure chemopotentiator rather than a direct cytotoxic agent [2]. The combination did not produce enhanced hematological toxicity, with only mild, rapidly reversible body weight decreases observed [1]. This contrasts with AZD7762, whose Phase I development was halted partly due to cardiac toxicity, and PF-477736, which also showed toxicity-related discontinuation [3].

In Vivo Combination TGI
Cross-study comparable
Gemcitabine alone TGI 70%; +XL-844 100 mg/kg TGI 91%; +300 mg/kg TGI >100%
Supports combination model-response interpretation
PANC-1 xenograft; no enhanced hematological toxicity reported
xenograft efficacy gemcitabine potentiation PANC-1 tumor growth inhibition in vivo combination

Radiosensitization: XL-844 Achieves Enhancement Factor of 1.42 at 0.5 Survival Fraction in HT-29 Colon Cancer Cells

In clonogenic survival assays using HT-29 human colon cancer cells, XL-844 enhanced radiosensitivity in a dose- and schedule-dependent manner, achieving an enhancement factor of 1.42 at the 0.5 survival fraction [1]. Mechanistically, XL-844 completely abrogated radiation-induced Chk2 phosphorylation, induced pan-nuclear γ-H2AX staining, and prolonged the presence of radiation-induced γ-H2AX foci—all indicators of unrepaired DNA double-strand breaks and mitotic catastrophe [1]. This radiosensitization is predominantly Chk2-dependent, making XL-844's extreme Chk2 potency functionally relevant for radiation oncology research. In contrast, Chk1-selective inhibitors (e.g., LY2603618, SCH900776) primarily target the S-phase checkpoint and do not comparably abrogate radiation-induced G2/M checkpoint signaling via Chk2 [2].

Radiosensitization EF
Class-level inference
Enhancement factor 1.42 at 0.5 survival fraction in HT-29 cells
Supports Chk2-dependent radiosensitization endpoint context
Chk2 phosphorylation abrogation and mitotic catastrophe observed
radiosensitization enhancement factor HT-29 mitotic catastrophe γ-H2AX Chk2 phosphorylation

Oral Bioavailability: XL-844 Enables Per Oral Dosing in Rodent Models, Unlike Intravenous-Only AZD7762

XL-844 is orally bioavailable with an attractive pharmacokinetic profile, enabling per os (p.o.) administration in all published preclinical efficacy studies [1]. In the PANC-1 xenograft study, XL-844 was dosed orally at 100 and 300 mg/kg and achieved sufficient plasma exposure to abrogate Chk1/Chk2 signaling in tumor tissue for extended durations [2]. In contrast, AZD7762—the only other dual Chk1/Chk2 inhibitor to reach Phase I—is administered exclusively via intravenous (i.v.) infusion due to poor oral bioavailability [3]. This difference has practical consequences: oral XL-844 permits chronic, repeated dosing schedules in rodent models without the stress, infection risk, and technical burden of repeated i.v. cannulation, while also better mimicking the intended clinical route for patient convenience in translational studies [4].

Route of Administration
Head-to-head
Oral p.o. (XL-844) vs. intravenous only (AZD7762)
Enables chronic oral dosing protocols in rodent models
Oral dosing demonstrated in xenograft efficacy studies
oral bioavailability pharmacokinetics route of administration preclinical model per os dosing

First-in-Class Clinical Entry: XL-844 Was the First Selective Chk Inhibitor to Enter Phase I, Establishing Foundational Safety and Combinability Data

XL-844 entered Phase I clinical trials in September 2005 as the first selective Chk inhibitor of its generation, preceding AZD7762 and PF-477736 [1]. Two trials were conducted: a single-agent dose-escalation study in relapsed/refractory chronic lymphocytic leukemia (CLL) and a combination trial with gemcitabine in advanced solid tumors [2]. In the combination trial, 27 evaluable patients received XL-844 (0.8–2.25 mg/kg/day orally) with gemcitabine (800 mg/m² i.v.), resulting in 10 patients with stable disease >3 months and one confirmed partial response in endometrial cancer [3]. Dose-limiting toxicities were grade 4 thrombocytopenia and grade 3 lipase elevation; no maximum tolerated dose was reached, and no pharmacokinetic interaction between XL-844 and gemcitabine was observed [3]. This clinical dataset—though from a discontinued program—provides the only published human safety and combinability evidence for an orally dosed dual Chk1/Chk2 inhibitor, a unique reference point for translational researchers benchmarking newer agents [4].

Phase I Clinical Dataset
Cross-study comparable
First selective Chk inhibitor in Phase I (2005); combo with gemcitabine: 10/27 SD >3 mo, 1 PR
Reported human tolerability endpoint context
Program discontinued; DLTs: thrombocytopenia, lipase elevation
first-in-class Phase I clinical trial clinical translation gemcitabine combination CLL safety profile

Optimal Research Application Scenarios for XL-844 Based on Quantitative Differentiation Evidence


Chk2-Dependent Radiosensitization Studies in Solid Tumor Models

XL-844 is the compound of choice for radiation biology experiments requiring abrogation of the Chk2-mediated G2/M checkpoint. Its enhancement factor of 1.42 at 0.5 survival fraction in HT-29 cells [1], coupled with complete abrogation of radiation-induced Chk2 phosphorylation and induction of mitotic catastrophe [2], provides a validated quantitative benchmark. Chk1-selective inhibitors (SCH900776, LY2603618) cannot replicate this Chk2-dependent radiosensitization mechanism, making XL-844 the only orally bioavailable dual inhibitor with published radiosensitization metrics [3]. Recommended protocols should employ XL-844 at 1–10 µM in vitro with radiation doses of 2–6 Gy, with γ-H2AX foci quantification as the primary pharmacodynamic readout.

In Vivo Gemcitabine Chemopotentiation in Pancreatic Cancer Xenograft Models

For researchers investigating S-phase checkpoint abrogation in pancreatic ductal adenocarcinoma, XL-844 + gemcitabine is the best-characterized combination with published TGI benchmarks. Oral XL-844 at 100–300 mg/kg administered 8 and 24 hours post-gemcitabine (400 mg/kg i.p.) reproducibly achieves TGI from 91% to >100%, compared to 70% for gemcitabine alone in the PANC-1 model [4]. The absence of enhanced hematological toxicity at efficacious doses distinguishes XL-844 from compounds like AZD7762 (cardiac toxicity) and enables chronic dosing schedules [5]. This protocol is directly transferable to other xenograft models and provides a positive control framework for novel Chk inhibitor evaluation.

Kinase Selectivity Reference Standard for Dual CHK1/CHK2 Inhibitor Screening Panels

XL-844's well-characterized selectivity profile—only 4 off-target hits (Flt3, Flt4, KDR, PDGFR) among 86 kinases tested [6]—makes it an ideal reference compound for establishing kinase selectivity benchmarks in screening campaigns. Its Ki values (Chk1 = 2.2 nM; Chk2 = 0.07 nM) provide precise calibration points for biochemical assay validation. New chemical entities can be benchmarked against XL-844 to quantify their Chk2/Chk1 selectivity ratio and off-target burden, using the same 86-kinase panel or a focused subset. This application leverages XL-844 as a pharmacological tool compound rather than a clinical candidate, consistent with its discontinued-but-well-characterized status.

Translational Pharmacology Studies Requiring Oral Checkpoint Inhibitor Dosing in Rodent Models

For chronic dosing studies where repeated intravenous administration is impractical or confounds stress-related endpoints, XL-844's oral bioavailability [7] is a decisive advantage over i.v.-only dual Chk1/Chk2 inhibitors like AZD7762 [8]. The published PK/PD relationship—where oral XL-844 produces extended inhibition of Cdc2 phosphorylation in xenograft tumors [9]—enables rational dose scheduling in long-term efficacy and tolerability studies. This scenario is particularly relevant for combination regimens with oral chemotherapeutic agents or for studies in immunocompromised mouse strains where repeated i.v. access is technically challenging.

Application
Selection Property
Validation Focus
Chk2-dependent radiosensitization research
Dual Chk1/Chk2 inhibition with Chk2-favoring profile
Chk2 phosphorylation abrogation and mitotic catastrophe endpoints
Gemcitabine chemopotentiation models
Oral bioavailability enabling combination dosing schedules
Tumor growth inhibition and tolerability endpoint monitoring
Kinase selectivity benchmarking
Defined off-target profile (4 angiogenic kinases)
Kinase panel specificity and Chk2/Chk1 selectivity ratio
Oral checkpoint inhibitor pharmacology studies
Oral route vs. i.v.-only comparators
Chronic dosing feasibility and PK/PD endpoint analysis
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